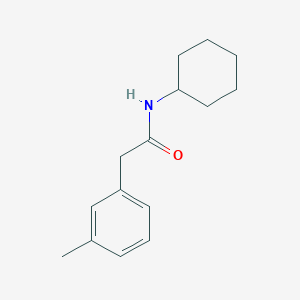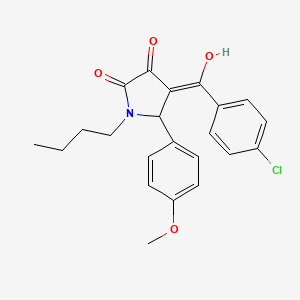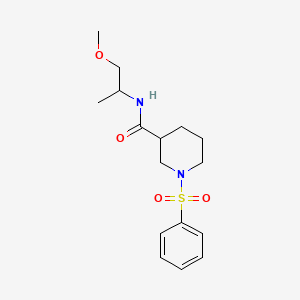![molecular formula C18H14F2N2O4 B5432377 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-(hydroxymethyl)-2-furamide](/img/structure/B5432377.png)
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-(hydroxymethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-(hydroxymethyl)-2-furamide, commonly known as DFPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DFPM has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DFPM has shown promising results as a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. DFPM has also been studied for its potential use in treating neurological disorders, such as Alzheimer's and Parkinson's disease, as well as in immunotherapy for autoimmune diseases.
Mecanismo De Acción
DFPM exerts its effects through the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, DFPM can induce cell death in cancer cells and modulate immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
DFPM has been shown to have a range of biochemical and physiological effects, including the induction of cell death in cancer cells, modulation of immune responses, and inhibition of angiogenesis. DFPM has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPM has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, DFPM also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DFPM, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of potential combination therapies with other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFPM and its potential side effects.
Conclusion:
In conclusion, DFPM is a synthetic compound with significant potential for various scientific research applications. Its well-characterized mechanism of action and range of biochemical and physiological effects make it a promising candidate for the development of new therapies for cancer, neurological disorders, and autoimmune diseases. While there are still many questions to be answered about DFPM, its potential benefits make it a compelling area of research for scientists and clinicians alike.
Métodos De Síntesis
DFPM can be synthesized through a multi-step process, involving the reaction of 3,4-difluorophenol with 2-bromomethylpyridine, followed by cyclization and further reactions to form the final product. The synthesis method has been optimized to achieve high purity and yield of DFPM.
Propiedades
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-5-(hydroxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4/c19-14-5-3-12(8-15(14)20)26-18-11(2-1-7-21-18)9-22-17(24)16-6-4-13(10-23)25-16/h1-8,23H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZXHWMAFFDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5432295.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5432302.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)



![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5432351.png)
![N-methyl-2-oxo-2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanamine](/img/structure/B5432356.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5432366.png)

![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432391.png)
![2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5432399.png)